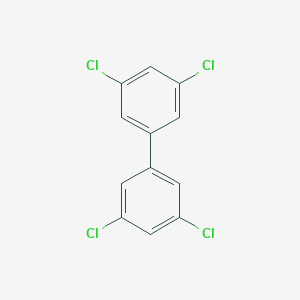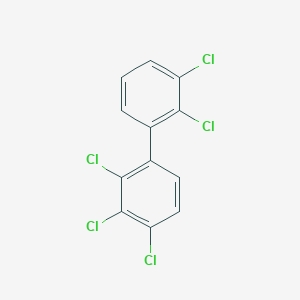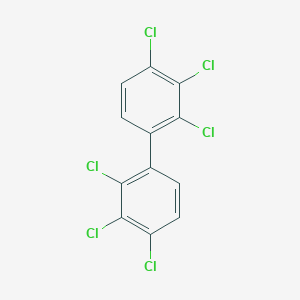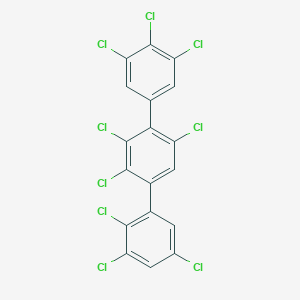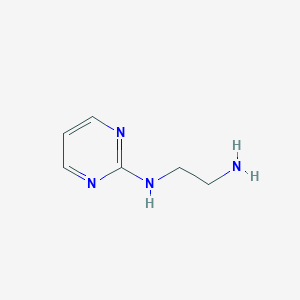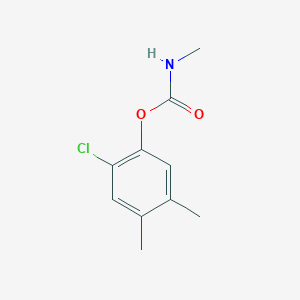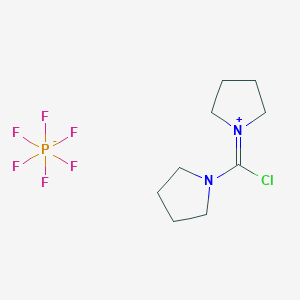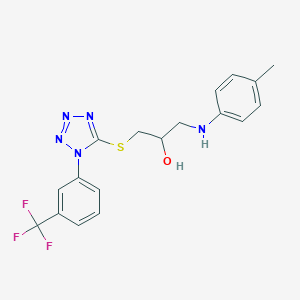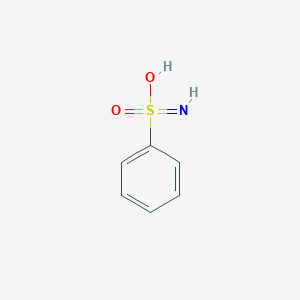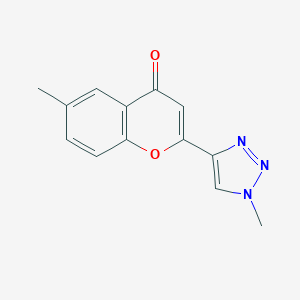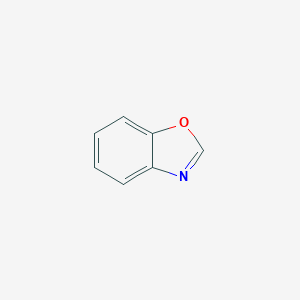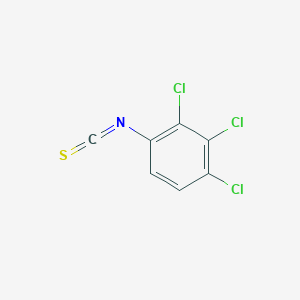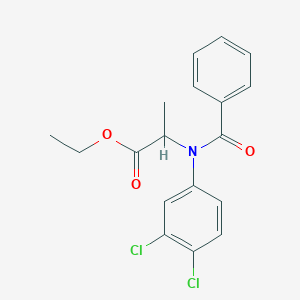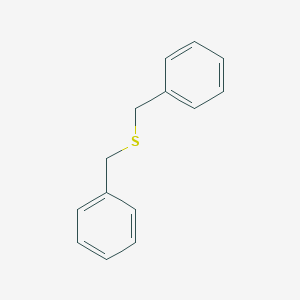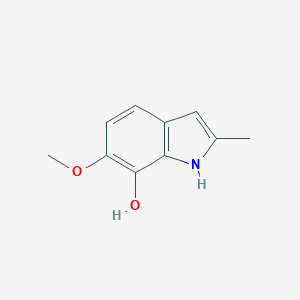
6-methoxy-2-methyl-1H-indol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-methyl-1H-indol-7-ol, also known as 6-MMI, is a naturally occurring indole alkaloid found in various plants such as the bark of Tabernaemontana divaricata, commonly known as crepe jasmine. It has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-methyl-1H-indol-7-ol is not fully understood, but it is believed to act on multiple targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
6-methoxy-2-methyl-1H-indol-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-2-methyl-1H-indol-7-ol in lab experiments is its natural occurrence, which makes it a potentially safer alternative to synthetic compounds. Additionally, its multiple targets of action make it a promising candidate for the treatment of various diseases. However, its limited availability and difficulty in synthesizing it in large quantities may pose a challenge for researchers.
Orientations Futures
Future research on 6-methoxy-2-methyl-1H-indol-7-ol should focus on its potential therapeutic applications in the treatment of various diseases. Studies should also investigate its mechanism of action in greater detail to fully understand its effects on different targets. Additionally, research should be conducted to optimize the synthesis method and improve the yield of 6-methoxy-2-methyl-1H-indol-7-ol to facilitate its use in lab experiments. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 6-methoxy-2-methyl-1H-indol-7-ol in humans.
Conclusion
In conclusion, 6-methoxy-2-methyl-1H-indol-7-ol is a naturally occurring indole alkaloid with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Future research should focus on its potential therapeutic applications, mechanism of action, and optimization of synthesis methods.
Méthodes De Synthèse
The synthesis of 6-methoxy-2-methyl-1H-indol-7-ol can be achieved through a multistep process starting with the reaction of 2-methylindole with paraformaldehyde and formic acid to produce 6-methoxy-2-methyl-1-formylindole. This intermediate is then reduced using sodium borohydride to yield 6-methoxy-2-methyl-1H-indol-7-ol.
Applications De Recherche Scientifique
6-methoxy-2-methyl-1H-indol-7-ol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
135855-29-7 |
|---|---|
Nom du produit |
6-methoxy-2-methyl-1H-indol-7-ol |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |
Clé InChI |
JJMFXJDWWILGRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
SMILES canonique |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Synonymes |
1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



